2-Amino-4-bromo-5-methylbenzoic acid CAS 1643156-29-9 properties
2-Amino-4-bromo-5-methylbenzoic acid CAS 1643156-29-9 properties
The following technical guide is structured as an in-depth monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic logic, and application protocols into a cohesive document.
CAS Registry Number: 1643156-29-9 Chemical Family: Halogenated Anthranilic Acids Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds, Heterocyclic Synthesis)
Executive Summary
2-Amino-4-bromo-5-methylbenzoic acid is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. The coexistence of an electron-donating amino group (
It is primarily utilized as a precursor for quinazolin-4(3H)-ones and substituted indoles , structural motifs prevalent in oncology (EGFR/VEGFR inhibitors) and immunology therapeutics. This guide details its properties, synthetic pathways, and experimental protocols for downstream functionalization.[1]
Physicochemical Profile
The compound exhibits properties typical of zwitterionic amino acids but is modulated by the lipophilic bromine and methyl substituents.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 230.06 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (light/air) |
| Melting Point | >200 °C (Decomp.)[2] | Predicted based on analogs |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/non-polar solvents |
| pKa (Acid) | ~3.8 - 4.2 | Carboxyl group (Predicted) |
| pKa (Base) | ~2.0 - 2.5 | Anilinium ion (Depressed by Br/COOH) |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from light |
Synthetic Pathways & Retrosynthesis
The synthesis of CAS 1643156-29-9 presents a regiochemical challenge. Direct bromination of the parent 2-amino-5-methylbenzoic acid typically yields the 3-bromo isomer (ortho to the amino group) rather than the desired 4-bromo isomer. Therefore, the synthesis requires a route that directs the halogenation before establishing the final substitution pattern or utilizes steric blocking.
Primary Synthetic Route (Nitration-Reduction Strategy)
The most robust industrial route avoids direct bromination of the anthranilic core. Instead, it builds the amino group last via nitration of a pre-brominated scaffold.
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Starting Material: 4-Bromo-3-methylbenzoic acid.
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Nitration: Electrophilic aromatic substitution.[3] The methyl group (activator) directs ortho/para. The carboxyl (deactivator) and bromo (deactivator) groups direct meta and ortho/para respectively. The position para to the methyl group (C6) is electronically favored and sterically accessible.
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Reduction: Selective reduction of the nitro group to the amine using Iron/Acid or Hydrogenation (carefully controlled to avoid de-bromination).
Synthetic Workflow Diagram
Figure 1: Proposed regioselective synthesis avoiding the 3-bromo isomer byproduct.
Reactivity & Applications
The versatility of 2-amino-4-bromo-5-methylbenzoic acid lies in its orthogonal reactivity . It offers three distinct reaction vectors:
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Vector A (Suzuki-Miyaura Coupling): The C4-Bromine atom is an excellent handle for Palladium-catalyzed cross-coupling, allowing the installation of biaryl systems after or before cyclization.
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Vector B (Cyclocondensation): The adjacent Amino (C2) and Carboxyl (C1) groups react with electrophiles (formamide, urea, isothiocyanates) to form Quinazolin-4-ones .
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Vector C (Amidation): The carboxylic acid can be coupled with amines to form benzamides, a common motif in HDAC and kinase inhibitors.
Application Workflow
Figure 2: Divergent synthesis pathways for drug discovery libraries.
Experimental Protocols
The following protocols are generalized standard operating procedures (SOPs) adapted for this specific scaffold.
Protocol A: Cyclization to 7-Bromo-6-methylquinazolin-4(3H)-one
This reaction constructs the bicyclic core common in EGFR inhibitors.
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Reagents:
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2-Amino-4-bromo-5-methylbenzoic acid (1.0 eq)
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Formamidine acetate (1.5 eq) or Formamide (solvent/reagent)
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Ethanol (or 2-methoxyethanol for higher temp)
-
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Procedure:
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Suspend the starting material in Ethanol (0.5 M concentration).
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Add Formamidine acetate.
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Heat to reflux (80–100 °C) for 4–12 hours. Monitor by LC-MS (Target M+H ≈ 240/242).
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Work-up: Cool the mixture to 0 °C. The product often precipitates. Filter the solid, wash with cold ethanol and diethyl ether.
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Yield Expectation: 75–85%.
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Protocol B: Suzuki-Miyaura Coupling at C4
Performed typically AFTER cyclization to avoid catalyst poisoning by the free amine/acid, but can be done on the esterified scaffold.
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Reagents:
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Substrate (Bromo-intermediate) (1.0 eq)
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Aryl Boronic Acid (1.2 eq)
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Catalyst:
(0.05 eq) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
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Combine reagents in a sealed vial under Nitrogen/Argon.
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Heat to 90 °C for 2–6 hours.
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Work-up: Dilute with EtOAc, wash with water/brine. Dry over
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Purification: Silica gel chromatography (Gradient: Hexane -> EtOAc).[5]
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Safety & Handling (EHS)
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
Handling Precautions:
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Dust Control: Use a localized exhaust hood. The fine powder can be an inhalation hazard.
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Incompatibility: Avoid contact with strong oxidizing agents. The amino group is susceptible to oxidation (browning) upon prolonged air exposure.
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Waste: Dispose of as halogenated organic waste.
References
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ChemicalBook. (2024). Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid and related analogs.Link
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BenchChem. (2025).[1] Technical Guide to Halogenated Anthranilic Acids and Nitrobenzoic Precursors.Link
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National Institutes of Health (PubChem). (2024). 2-Amino-4-bromo-5-methoxybenzoic acid (Analogous Structure Data).[6] PubChem CID 90357448. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-bromo-5-methylbenzoic acid.Link
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Organic Syntheses. (2012). Preparation of 2-Amino-5-bromobenzaldehyde (Methodology Reference).[5] Org.[1][5][7] Synth. 2012, 89, 360-373. Link
Sources
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- 2. prepchem.com [prepchem.com]
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- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-4-bromo-5-methoxybenzoic acid | C8H8BrNO3 | CID 90357448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
